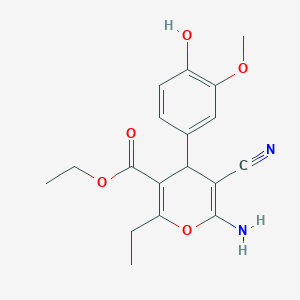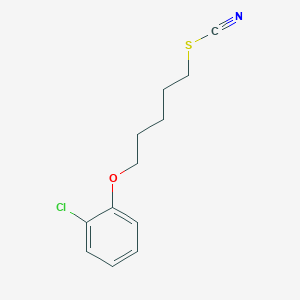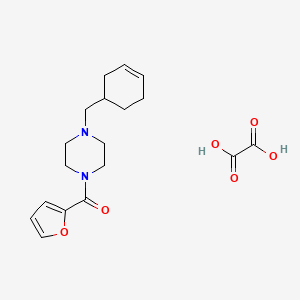![molecular formula C23H23NO5 B4932444 [1-[Acetamido-(3,4-dimethoxyphenyl)methyl]naphthalen-2-yl] acetate](/img/structure/B4932444.png)
[1-[Acetamido-(3,4-dimethoxyphenyl)methyl]naphthalen-2-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-[Acetamido-(3,4-dimethoxyphenyl)methyl]naphthalen-2-yl] acetate is a synthetic organic compound that belongs to the class of naphthalene derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-[Acetamido-(3,4-dimethoxyphenyl)methyl]naphthalen-2-yl] acetate typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the naphthalene core: This can be achieved through Friedel-Crafts acylation or alkylation reactions.
Introduction of the acetamido group: This step often involves the reaction of an amine with acetic anhydride or acetyl chloride.
Attachment of the 3,4-dimethoxyphenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
[1-[Acetamido-(3,4-dimethoxyphenyl)methyl]naphthalen-2-yl] acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or bromine (Br2) for electrophilic substitution are common.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, [1-[Acetamido-(3,4-dimethoxyphenyl)methyl]naphthalen-2-yl] acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
In biology and medicine, compounds with similar structures have been studied for their potential as pharmaceutical agents. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and dyes. Their chemical properties make them suitable for applications in electronics and photonics.
作用机制
The mechanism of action of [1-[Acetamido-(3,4-dimethoxyphenyl)methyl]naphthalen-2-yl] acetate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological system being studied.
相似化合物的比较
Similar Compounds
Naphthalene derivatives: These include compounds like naphthalene-2-sulfonic acid and 1-naphthol.
Acetamido compounds: Examples include acetanilide and N-acetylcysteine.
Dimethoxyphenyl compounds: Such as 3,4-dimethoxyphenethylamine and 3,4-dimethoxybenzaldehyde.
Uniqueness
What sets [1-[Acetamido-(3,4-dimethoxyphenyl)methyl]naphthalen-2-yl] acetate apart is its unique combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
[1-[acetamido-(3,4-dimethoxyphenyl)methyl]naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-14(25)24-23(17-10-11-19(27-3)21(13-17)28-4)22-18-8-6-5-7-16(18)9-12-20(22)29-15(2)26/h5-13,23H,1-4H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNULPEARKQDLNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC(=C(C=C1)OC)OC)C2=C(C=CC3=CC=CC=C32)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
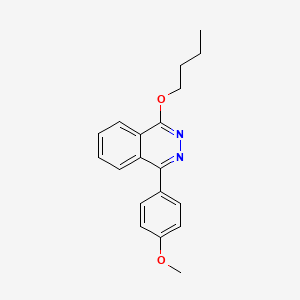
![N-{1-[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B4932368.png)
![[3-(4-Fluoroanilino)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B4932381.png)
![2-{(5Z)-5-[4-(2-amino-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B4932382.png)
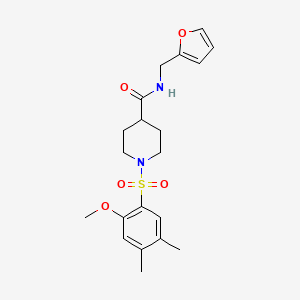
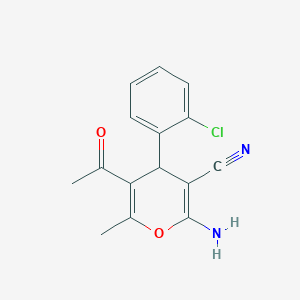
![2-[4-(4-methoxyphenoxy)butoxy]-1,3-dimethylbenzene](/img/structure/B4932406.png)
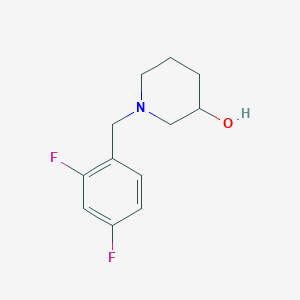
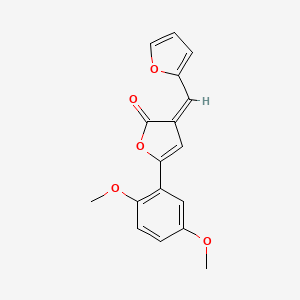
![methyl 1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4932421.png)
![3,5-diethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4932428.png)
